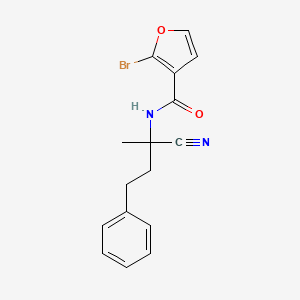

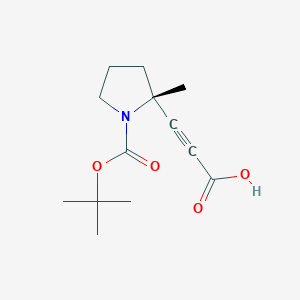

![molecular formula C19H21NO6 B2802212 2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-83-5](/img/structure/B2802212.png)

2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” is a depside derivative . Depsides are compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage . They have been found to exhibit various biological properties such as antiproliferative, antibacterial, analgesic, antipyretic, anticancer, anti HIV-1 integrase, and antiviral properties .

Synthesis Analysis

This depside derivative was synthesized through a facile approach in high yields . The synthesis of similar compounds often involves the use of microwave irradiation, which facilitates one-pot multicomponent reactions . This method is highly efficient, rapid, and convenient .Molecular Structure Analysis

The structure of this depside derivative was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study . The compound crystallized in the monoclinic, space group P 2 1 / c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å 3, Z = 4 .Chemical Reactions Analysis

While specific chemical reactions involving this depside derivative are not mentioned in the search results, depsides in general are known to undergo various chemical reactions. For instance, they can act as inhibitors of prostaglandin biosynthesis and leukotriene B4 biosynthesis .Scientific Research Applications

Conformational Analysis and Vibrational Spectra Study

The compound can be used in the study of conformational space and vibrational spectra . The X-ray structure of a similar compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, has been studied using FTIR spectra in solid state and results of ab initio calculations .

Tautomerism Study

The compound can be used to study the issue of tautomerism . Tautomerism is a concept in organic chemistry referring to the structural isomerism of organic compounds that readily interconvert .

Biological Screening

The compound can be used for biological screening . The thiazolidin-4-one fragment, which is similar to the compound , has demonstrated activities such as bactericidal, pesticidal, fungicidal, insecticidal, antiviral (anti-HIV), antidiabetic, anticonvulsant, tuberculostatic, antiinflammatory, antithyroidal, anticancer, antithyroidal, and immunostimulant .

Drug Development

The compound can be used in the development of new drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .

Precursor to Natural Products

The compound can be used as a precursor to natural products . It can be used to synthesise methyl 3-(5-amino-2,4-dimethoxyphenyl)propanoate, which is the precursor of natural products and many biologically active non-natural products .

properties

IUPAC Name |

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-23-14-6-4-5-13(9-14)10-19(22)26-12-18(21)20-16-8-7-15(24-2)11-17(16)25-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXUIPJLIJXIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

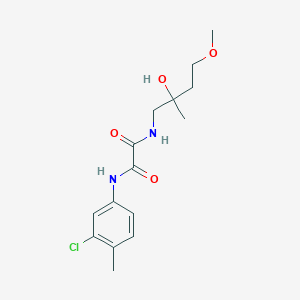

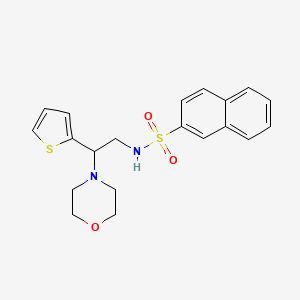

![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)

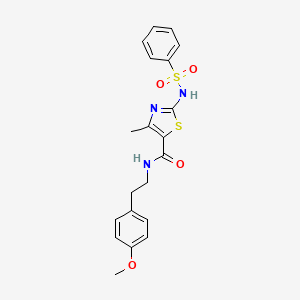

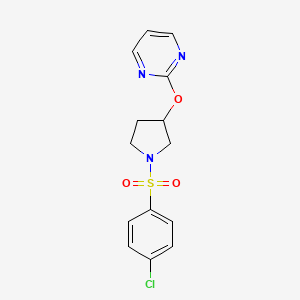

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

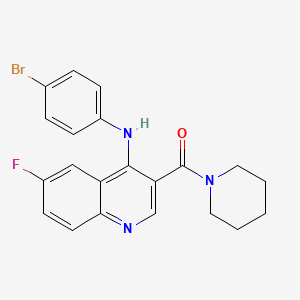

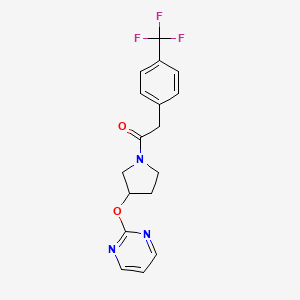

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)